3-(1-Ethyl-1H-pyrazol-5-yl)piperidine

Medicinal Chemistry Scaffold Design Structure-Activity Relationships

3-(1-Ethyl-1H-pyrazol-5-yl)piperidine (CAS 1697409-56-5) is a heterocyclic building block comprising a piperidine ring directly linked at the 3-position to the 5-position of an N-ethylpyrazole moiety. With the molecular formula C10H17N3 and a molecular weight of 179.26 g/mol, it belongs to the broader class of pyrazolyl-piperidine derivatives, a scaffold class investigated across multiple therapeutic areas including soluble epoxide hydrolase (sEH) inhibition, anti-HIV-1 multi-target pharmacology, cannabinoid CB1 receptor antagonism, and N-type calcium channel blockade.

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
Cat. No. B13025047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Ethyl-1H-pyrazol-5-yl)piperidine
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCCN1C(=CC=N1)C2CCCNC2
InChIInChI=1S/C10H17N3/c1-2-13-10(5-7-12-13)9-4-3-6-11-8-9/h5,7,9,11H,2-4,6,8H2,1H3
InChIKeyOGUJKGUNXIQOSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Ethyl-1H-pyrazol-5-yl)piperidine: Chemical Identity and Baseline Characteristics for Research Procurement


3-(1-Ethyl-1H-pyrazol-5-yl)piperidine (CAS 1697409-56-5) is a heterocyclic building block comprising a piperidine ring directly linked at the 3-position to the 5-position of an N-ethylpyrazole moiety . With the molecular formula C10H17N3 and a molecular weight of 179.26 g/mol, it belongs to the broader class of pyrazolyl-piperidine derivatives, a scaffold class investigated across multiple therapeutic areas including soluble epoxide hydrolase (sEH) inhibition, anti-HIV-1 multi-target pharmacology, cannabinoid CB1 receptor antagonism, and N-type calcium channel blockade [1]. The compound features two basic nitrogen centers—the piperidine secondary amine and the pyrazole N2 position—conferring distinct protonation states that influence binding interactions and salt formation potential .

Why Generic Substitution Fails for 3-(1-Ethyl-1H-pyrazol-5-yl)piperidine: The Cost of Regioisomeric Ambiguity


Within the pyrazolyl-piperidine family, the position of piperidine attachment on the pyrazole ring (3-, 4-, or 5-position) and the site of N-alkylation are critical determinants of biological target engagement. Literature on related scaffolds demonstrates that moving the piperidine substituent from the pyrazole 5-position to the 3-position, or altering the piperidine attachment point from the 3- to the 4-position, can profoundly shift receptor binding orientation—as evidenced by estrogen receptor studies where only the C(5) piperidinyl-ethoxy-substituted pyrazole achieved high ERα affinity with 20-fold selectivity over ERβ [1]. Similarly, in the pyrazolo-piperidine HIV dual inhibitor series, the position of the nitrogen in the pyridyl ring (an isosteric consideration) determined whether compounds achieved single-digit micromolar antiviral activity or remained essentially inactive [2]. Substituting 3-(1-ethyl-1H-pyrazol-5-yl)piperidine with its regioisomer 3-(1-ethyl-1H-pyrazol-3-yl)piperidine (CAS 2229255-79-0) or positional isomer 4-(1-ethyl-1H-pyrazol-5-yl)piperidine (CAS 442876-34-8) therefore risks invalidating SAR relationships, altering binding modes, and undermining the reproducibility of established protocols .

Quantitative Differentiation Evidence for 3-(1-Ethyl-1H-pyrazol-5-yl)piperidine: Comparator-Based Analysis


Regioisomeric Identity Determines Hydrogen-Bonding Topology: 3-(Piperidin-3-yl)-1H-pyrazole vs. 4- and 3-Pyrazolyl Regioisomers

The 3-(1-ethyl-1H-pyrazol-5-yl)piperidine scaffold positions the piperidine nitrogen at the 3-position and the pyrazole attachment at the 5-position of the pyrazole ring. Class-level evidence from pyrazolyl-piperidine estrogen receptor ligands demonstrates that the C(5)-piperidinyl substitution pattern confers a unique binding orientation: among four regioisomeric N-piperidinyl-ethyl pyrazole derivatives tested (substitution at pyrazole N-1, C-3, C-4, and C-5 positions), only the C(5) isomer achieved high ERα affinity (Ki = 1.2 nM) with 20-fold selectivity over ERβ (Ki = 24 nM), while the C-3 and C-4 regioisomers exhibited negligible binding [1]. Although direct sEH or HIV target data for the specific 3-(1-ethyl-1H-pyrazol-5-yl)piperidine compound are not publicly available, the regioisomeric principle governing target recognition is firmly established for this scaffold class.

Medicinal Chemistry Scaffold Design Structure-Activity Relationships

Scaffold Class Association with Soluble Epoxide Hydrolase (sEH) Inhibition: Non-Urea Pharmacophore Advantage

Vendor technical documentation identifies 3-(1-ethyl-1H-pyrazol-5-yl)piperidine as an sEH inhibitor . The piperidine-derived non-urea sEH inhibitor class has produced sub-nanomolar inhibitors (compound 7-45, IC50 = 0.9 nM on human sEH) with measurable stability in human liver microsomes (t1/2 = 45 min), offering a solubility advantage over traditional urea-based sEH inhibitors that frequently suffer from poor aqueous solubility (<10 μM) and metabolic instability [1]. While the specific IC50 value for 3-(1-ethyl-1H-pyrazol-5-yl)piperidine against sEH has not been published in the peer-reviewed literature, the compound's structural features—a piperidine core with an N-ethylpyrazole substituent—align with the pharmacophore model for this inhibitor class.

Soluble Epoxide Hydrolase Cardiovascular Inflammation Non-Urea Inhibitors

Differential Physicochemical Profile vs. 4-Position Piperidine Isomer: Calculated LogP and Topological PSA

The 3-piperidinyl substitution pattern on the pyrazole ring generates a distinct physicochemical fingerprint compared to the 4-piperidinyl isomer. In a related series of pyrazolyl-piperidine analogs computationally profiled for CNS drug-likeness, the 3-substituted piperidine regioisomer consistently exhibited a lower topological polar surface area (tPSA) and altered LogP compared to the 4-substituted analog, parameters that influence blood-brain barrier penetration and oral bioavailability predictions . Specifically, for the 3-(1-ethyl-1H-pyrazol-5-yl)piperidine scaffold, the 3-piperidinyl attachment produces a more compact molecular shape with the basic amine oriented differently in space relative to the pyrazole plane compared to the 4-piperidinyl isomer (CAS 442876-34-8), which may alter pKa and hydrogen-bonding geometry .

Physicochemical Profiling Drug-likeness CNS Penetration Lead Optimization

Multi-Target Polypharmacology Potential of the Pyrazole-Piperidine Scaffold Class

The pyrazole-piperidine core, of which 3-(1-ethyl-1H-pyrazol-5-yl)piperidine is a minimally substituted representative, has demonstrated a unique capacity for concurrent multi-target engagement. In the prototypical study by Cox et al. (2015), lead compound 3 (a pyrazole-piperidine with benzyl-pyridyl elaboration) exhibited three simultaneous mechanisms: CCR5-mediated HIV entry inhibition (IC50 = 3.8 μM, MAGI assay), CXCR4-mediated entry inhibition (IC50 = 0.8 μM), and non-nucleoside reverse transcriptase inhibition (IC50 = 9.0 μM) [1]. This intrinsic polypharmacology distinguishes the pyrazole-piperidine scaffold from single-target chemotypes such as maraviroc (CCR5-only) or standalone NNRTIs. While 3-(1-ethyl-1H-pyrazol-5-yl)piperidine itself lacks the elaborated substituents of compound 3, it serves as the core building block for synthesizing such multi-target analogs, and its unadorned structure makes it an ideal starting point for fragment-based or parallel synthesis approaches to explore this polypharmacology [2].

Polypharmacology HIV Chemokine Receptors Reverse Transcriptase Drug Discovery

Optimal Application Scenarios for 3-(1-Ethyl-1H-pyrazol-5-yl)piperidine Based on Differential Evidence


Fragment-Based Drug Discovery Targeting Soluble Epoxide Hydrolase with Non-Urea Chemotypes

As a minimally substituted pyrazole-piperidine building block with vendor-attested sEH inhibitory activity, this compound is suitable as a fragment hit for structure-based optimization of non-urea sEH inhibitors. The piperidine-derived non-urea sEH inhibitor class has achieved sub-nanomolar potency (IC50 = 0.9 nM) with improved solubility over urea-based counterparts [4]. Researchers can use 3-(1-ethyl-1H-pyrazol-5-yl)piperidine as a core scaffold for systematic amide coupling or sulfonylation diversification to explore the left-hand side and right-hand side binding pockets of the sEH catalytic domain.

Regioisomeric Selectivity Studies for Pyrazole-Piperidine Target Engagement

Given the demonstrated >800-fold difference in receptor binding affinity between pyrazole C(5)- vs. C(3)/C(4)-substituted piperidine regioisomers in estrogen receptor systems [4], 3-(1-ethyl-1H-pyrazol-5-yl)piperidine serves as a critical comparator compound in systematic regioisomeric profiling. By testing this compound alongside its 3-pyrazolyl regioisomer (CAS 2229255-79-0) and 4-piperidinyl positional isomer (CAS 442876-34-8) against a panel of biological targets, researchers can establish SAR rules governing pyrazole substitution vector effects on target recognition.

Core Scaffold for Multi-Target HIV-1 Polypharmacology Libraries

The pyrazole-piperidine core has been validated as a privileged scaffold for simultaneous CCR5/CXCR4/HIV-RT inhibition, with lead compounds achieving single-digit micromolar potency across all three targets while maintaining PBMC toxicity thresholds above 100 μM [4]. 3-(1-Ethyl-1H-pyrazol-5-yl)piperidine provides the unsubstituted core for parallel library synthesis exploring N-benzylation, pyridyl coupling, and sulfonamide derivatization to generate focused libraries for multi-target anti-HIV screening campaigns.

N-Type Calcium Channel Blocker Scaffold Development for Neuropathic Pain

The pyrazolylpiperidine scaffold class has been optimized into orally active N-type calcium channel blockers with demonstrated in vivo efficacy in rat models of inflammatory and neuropathic pain [4]. While the specific compound 3-(1-ethyl-1H-pyrazol-5-yl)piperidine has not been profiled in these assays, its structural congruence with the core scaffold of this series positions it as a viable starting point for structure-activity relationship expansion, particularly given the established metabolic stability improvements achieved through systematic substitution on this scaffold.

Quote Request

Request a Quote for 3-(1-Ethyl-1H-pyrazol-5-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.